molecular formula C12H11N3O2 B1350726 2-[(3-Pyridinylmethyl)amino]nicotinic acid CAS No. 460363-72-8

2-[(3-Pyridinylmethyl)amino]nicotinic acid

Cat. No.: B1350726
CAS No.: 460363-72-8
M. Wt: 229.23 g/mol
InChI Key: RDEYKVRQQFSXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Pyridinylmethyl)amino]nicotinic acid ( 460363-72-8) is a nitrogen-containing heterocyclic compound of interest in pharmaceutical and chemical research. With a molecular formula of C12H11N3O2 and a molecular weight of 229.24 g/mol, this compound features a nicotinic acid core linked to a 3-pyridylmethyl group . Nicotinic acid derivatives are fundamental in biological systems; the nicotinic acid (pyridine-3-carboxylic acid) vitamer is an essential human nutrient (Vitamin B3) and a precursor to the coenzymes NAD and NADP, which are critical for DNA repair and various metabolic processes . The specific structure of this compound, incorporating multiple aromatic nitrogen atoms, makes it a valuable building block for medicinal chemistry. It is particularly useful for exploring new chemical entities and as a synthetic intermediate in developing pharmacologically active compounds. Researchers can utilize this chemical to study its potential mechanisms of action and interactions with biological targets. This product is strictly for research applications and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed. For laboratory use only. Store in a sealed container under dry conditions at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridin-3-ylmethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-12(17)10-4-2-6-14-11(10)15-8-9-3-1-5-13-7-9/h1-7H,8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEYKVRQQFSXOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preclinical in Vitro Biological Investigations of 2 3 Pyridinylmethyl Amino Nicotinic Acid: Mechanistic Insights

Antimicrobial Activity Profile and Underlying Mechanistic Pathways

Characterization of Antifungal Mechanisms and Cellular Targets

Further research would be required to determine if 2-[(3-Pyridinylmethyl)amino]nicotinic acid possesses any of the biological activities outlined. Such investigations would involve in vitro assays to screen the compound against various enzymes and microbial strains, followed by detailed mechanistic studies to understand its mode of action at a molecular level. Until such research is conducted and published, a scientifically accurate article on this specific topic cannot be generated.

Receptor Interaction and Signaling Pathway Modulation Studies

Further research and publication of in vitro studies specifically investigating this compound are required before a scientifically sound and detailed article on its biological activities can be written.

Binding and Activation Studies with the Niacin Receptor (GPR109A)

Comprehensive searches of scientific literature and chemical databases did not yield any specific preclinical in vitro data on the binding and activation of this compound with the niacin receptor, GPR109A. There are no publicly available studies detailing its binding affinity (such as Ki or Kd values) or its functional activity as an agonist or antagonist (such as EC50 or IC50 values) at this receptor.

The G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is the primary receptor for nicotinic acid (niacin). The activation of GPR109A by agonists is known to mediate various physiological effects. While extensive research has been conducted on nicotinic acid and other synthetic GPR109A agonists, no specific data for this compound could be located.

Exploration of Other Relevant Receptor Interactions and Downstream Signaling

Similarly, there is no available information in the public domain regarding the interaction of this compound with other receptors or its effects on downstream signaling pathways. Typically, activation of GPR109A by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is responsible for many of the receptor's biological actions. However, without specific studies on this compound, it is not possible to determine if it engages in this or any other signaling pathway.

Due to the absence of published research, no data tables on the biological activity of this compound can be provided.

Computational Chemistry and Molecular Modeling Studies of 2 3 Pyridinylmethyl Amino Nicotinic Acid

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-[(3-Pyridinylmethyl)amino]nicotinic acid, this would involve identifying potential biological targets and then using docking algorithms to predict how the compound might bind to their active sites. This process can help in hypothesizing the mechanism of action and identifying key interactions that contribute to binding affinity. However, specific molecular docking studies detailing the interaction of this compound with identified biological targets have not been published.

Ligand-Protein Interaction Profiling and Theoretical Binding Affinity Predictions

Following molecular docking, a detailed analysis of the ligand-protein interactions is typically performed. This involves identifying specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues of a target protein. Furthermore, computational methods can be used to predict the theoretical binding affinity, often expressed as a binding energy or an inhibition constant (Ki), which quantifies the strength of the interaction. At present, there is a lack of specific published data on the ligand-protein interaction profiles and theoretical binding affinity predictions for this compound.

Conformational Analysis and Pharmacophore Modeling for Design Optimization

Conformational analysis of this compound would involve studying the different spatial arrangements of its atoms that can be adopted through rotation about single bonds. Understanding the low-energy, biologically active conformation is crucial for drug design. Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. This information is pivotal for optimizing the molecular structure to enhance its interaction with a target. Research detailing the conformational analysis and pharmacophore models specifically for this compound is not currently available.

Molecular Dynamics Simulations for Dynamic Interaction Characterization

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. Unlike the static picture provided by molecular docking, MD simulations can reveal the stability of the ligand-protein complex, the flexibility of the binding site, and the role of solvent molecules in the interaction. This detailed characterization of the dynamic behavior is essential for a comprehensive understanding of the binding event. As with the other computational approaches, specific molecular dynamics simulation studies for this compound are yet to be reported in the scientific literature.

Future Directions and Advanced Research Perspectives for 2 3 Pyridinylmethyl Amino Nicotinic Acid

Development of Advanced Synthetic Strategies for Complex Analogues

The future synthesis of analogues of 2-[(3-Pyridinylmethyl)amino]nicotinic acid will necessitate a move beyond traditional synthetic methodologies towards more sophisticated and efficient strategies. The exploration of novel coupling reactions, diversity-oriented synthesis, and flow chemistry approaches will be crucial in generating a wide array of complex analogues. These advanced techniques can facilitate the rapid construction of molecular libraries with diverse stereochemical and regiochemical arrangements, which is essential for comprehensive structure-activity relationship (SAR) studies.

Furthermore, the principles of green chemistry are expected to play a more significant role in the synthesis of future analogues. The use of environmentally benign solvents, catalytic reagents, and energy-efficient reaction conditions will not only reduce the environmental impact of synthesis but also align with modern pharmaceutical manufacturing standards.

Exploration of Novel Biological Targets and Mechanistic Pathways

While initial research may have focused on established targets for nicotinic acid derivatives, a significant future direction will be the identification of novel biological targets and the elucidation of their associated mechanistic pathways. The pyridine (B92270) moiety, a common pharmacophore, suggests potential interactions with a range of biological targets beyond its traditional roles. nih.gov Nicotinic acid itself is a precursor for essential coenzymes like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+), highlighting its importance in cellular metabolism. nih.gov

Future investigations should employ chemoproteomics and other target identification technologies to uncover previously unknown binding partners for this compound and its analogues. Understanding the intricate molecular interactions and downstream signaling cascades will be paramount in defining the compound's therapeutic utility and potential side effects. For instance, exploring its effects on protein oxidative modifications, as has been studied for nicotinic acid in the context of heart failure, could reveal novel cardioprotective mechanisms. farmaciajournal.com

Integration with High-Throughput Screening and Artificial Intelligence-Driven Drug Discovery Paradigms

The integration of high-throughput screening (HTS) and artificial intelligence (AI) will be instrumental in accelerating the discovery and optimization of drug candidates derived from the this compound scaffold. HTS allows for the rapid screening of large compound libraries against specific biological targets, enabling the swift identification of initial hits. amerigoscientific.comeurofinsdiscovery.comucsf.edu The development of robust and miniaturized assays is a prerequisite for successful HTS campaigns. bangor.ac.uknih.gov

Application of Advanced Biophysical Techniques for Deeper Mechanistic Elucidation

A deeper understanding of the molecular interactions between this compound analogues and their biological targets will require the application of advanced biophysical techniques. Methods such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound bound to its target protein, revealing the precise binding mode and key intermolecular interactions.

Q & A

Q. What are the recommended synthetic routes for 2-[(3-Pyridinylmethyl)amino]nicotinic acid, and how do reaction conditions influence yield?

The synthesis of pyridine-substituted nicotinic acids often involves nucleophilic substitution or reductive amination. For example, 4-substituted nicotinic acids (e.g., 4-aminonicotinic acid) are synthesized via organolithium reagent addition to pyridyl-3-oxazolines, followed by oxidation and deprotection . For this compound, a similar approach could be adapted:

  • Step 1 : React 3-(aminomethyl)pyridine with a nicotinic acid derivative (e.g., methyl ester) under basic conditions.
  • Step 2 : Optimize reaction parameters (temperature, solvent polarity, catalyst) to enhance regioselectivity.
    Yield improvements (>70%) are achievable using polar aprotic solvents (DMF or DMSO) and Pd-based catalysts .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Combine orthogonal analytical techniques:

  • HPLC-MS : Quantify purity (>95%) and detect side products (e.g., unreacted starting materials) .
  • NMR Spectroscopy : Confirm regiochemistry via 1H^1H-NMR (pyridyl proton splitting patterns) and 13C^{13}C-NMR (carbonyl resonance at ~170 ppm) .
  • Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the pyridine ring .
  • Moisture Sensitivity : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .
  • Long-term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in catalytic activity data for derivatives of this compound?

Contradictions often arise from competing reaction pathways (e.g., nucleophilic vs. electrophilic substitution). To address this:

  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D to identify rate-determining steps .
  • DFT Calculations : Model transition states to predict regioselectivity (e.g., B3LYP/6-31G* level) .
  • In-situ IR Spectroscopy : Monitor intermediate formation (e.g., imine vs. enamine tautomers) .

Q. What computational strategies optimize the design of this compound analogs for target-specific applications?

  • Molecular Docking : Screen analogs against protein targets (e.g., kinases) using AutoDock Vina to prioritize candidates with binding energies < -7 kcal/mol .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett constants) with bioactivity .
  • ADMET Prediction : Use SwissADME to filter compounds with poor pharmacokinetic profiles (e.g., high LogP >5) .

Q. How can researchers address discrepancies in reported biological activity data for this compound?

  • Standardize Assays : Use positive controls (e.g., niflumic acid for COX inhibition) and replicate under identical conditions (pH, temperature) .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size variability across studies .
  • Proteomic Profiling : Identify off-target interactions via affinity chromatography-mass spectrometry .

Q. What methodologies are effective for synthesizing hybrid materials incorporating this compound?

  • Coordination Polymers : React with transition metals (e.g., Cu2+^{2+}) in aqueous ethanol to form MOFs. Characterize via PXRD and BET surface area analysis .
  • Covalent Organic Frameworks (COFs) : Use Schiff-base condensation with aldehydes (e.g., terephthalaldehyde) under solvothermal conditions .

Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?

  • Nanofiltration (NF) : Use polyamide membranes (MWCO ~300 Da) to retain unreacted intermediates .
  • Electrodialysis : Separate ionic byproducts (e.g., salts) under applied voltage (5 V/cm) .
    Optimize parameters (pH, flow rate) via response surface methodology (RSM) .

Q. What reactor designs enhance scalability for continuous synthesis of this compound?

  • Microfluidic Reactors : Achieve precise temperature control (<±1°C) and reduce reaction time by 50% compared to batch processes .
  • Packed-Bed Reactors : Immobilize catalysts (e.g., Pd/C) on silica supports to enable reuse (>10 cycles) .

Q. How can factorial design optimize experimental parameters for derivatization reactions?

  • 2k^k Factorial Design : Vary factors (temperature, catalyst loading, solvent ratio) to identify interactions. For example, a 23^3 design (8 runs) reveals that catalyst loading has the highest F-value (p < 0.05) .
  • Central Composite Design (CCD) : Determine optimal conditions (e.g., 80°C, 5 mol% catalyst) with desirability function analysis .

Q. What strategies elucidate the role of this compound in modulating protein-ligand interactions?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka_a, kd_d) in real-time .
  • Cryo-EM : Resolve binding conformations at near-atomic resolution (≤3 Å) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

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